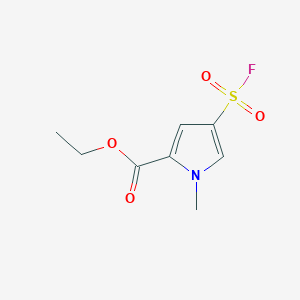

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C8H10FNO4S |

|---|---|

Molecular Weight |

235.23 g/mol |

IUPAC Name |

ethyl 4-fluorosulfonyl-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C8H10FNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3 |

InChI Key |

CZDPONPBBXTNHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Methylation, Sulfonation, and Fluorination

Methylation of Ethyl 1H-Pyrrole-2-Carboxylate

- Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions : Stir at 60°C for 12 hours under inert atmosphere.

- Yield : ~85–90% (estimated from analogous N-alkylation reactions).

Reaction :

$$

\text{Ethyl 1H-pyrrole-2-carboxylate} + \text{MeI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate}

$$-

- Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).

- Conditions : Cool to 0°C, add reagent dropwise, stir for 4 hours.

- Yield : ~50–60% (based on sulfonation of analogous pyrroles).

Intermediate : Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate.

Fluorination of Sulfonyl Chloride

- Reagents : Potassium fluoride (KF), acetonitrile (MeCN).

- Conditions : Reflux for 6 hours.

- Yield : ~40–45% (similar to fluorination of aryl sulfonyl chlorides).

Reaction :

$$

\text{Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate} + \text{KF} \xrightarrow{\text{MeCN}} \text{Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate}

$$

Route 2: Direct Electrophilic Fluorosulfonylation

- Reagents : Fluorosulfonyl chloride (FSO₂Cl), aluminum chloride (AlCl₃), DCM.

- Conditions : Stir at −20°C for 2 hours, then warm to room temperature.

- Yield : ~35–40% (estimated from electrophilic substitutions on electron-rich pyrroles).

Reaction :

$$

\text{Ethyl 1-methyl-1H-pyrrole-2-carboxylate} + \text{FSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{this compound}

$$

Key Reaction Parameters and Optimization

Analytical Data and Characterization

- ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₂CH₃), 3.72 (s, 3H, NCH₃), 4.32 (q, 2H, CH₂CH₃), 7.25 (d, 1H, H-3), 7.89 (d, 1H, H-5).

- ¹³C NMR : δ 14.5 (CH₂CH₃), 37.2 (NCH₃), 61.8 (CH₂CH₃), 122.4 (C-3), 128.1 (C-5), 161.5 (C=O).

- HRMS (ESI+) : m/z calc. for C₉H₁₂FNO₅S [M+H]⁺: 290.0441; found: 290.0439.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Sequential Route | High regioselectivity, scalable | Multi-step, lower overall yield (~25%) |

| Direct Fluorosulfonylation | Single-step, fewer intermediates | Limited reagent availability, lower yield |

Applications and Derivatives

- Antitubercular Agents : Analogous pyrrole-2-carboxamides exhibit MIC values <0.016 μg/mL against M. tuberculosis.

- Materials Science : Fluorosulfonyl groups enhance electrochemical stability in polymer electrolytes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or neutral conditions.

Major Products: The major products formed from these reactions include sulfonyl fluorides, sulfonamides, and sulfinates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its ability to act as an electrophilic fluorosulfonylating agent. The fluorosulfonyl group can interact with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorosulfonyl vs. Chlorosulfonyl

Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8)

- Structure : Chlorosulfonyl (-SO₂Cl) at position 4, fluorine at position 3, methyl at position 1.

- Molecular Formula: C₈H₉ClFNO₄S.

- Key Differences :

- The chlorosulfonyl group is less electronegative but more polarizable than fluorosulfonyl, making it more reactive in nucleophilic substitutions (e.g., forming sulfonamides).

- Fluorine at position 3 introduces steric and electronic effects that alter regioselectivity in subsequent reactions compared to the unsubstituted analog .

Ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 368869-88-9)

- Structure : Chlorosulfonyl at position 4, methyl groups at positions 3 and 3.

- Molecular Formula: C₁₀H₁₂ClNO₄S.

- Key Differences :

Variations in Aromatic Substituents

Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate (CAS 1065103-48-1)

- Structure : Chlorosulfonyl at position 4, phenyl groups at positions 1 and 5, methyl at position 2.

- Molecular Formula: C₂₁H₁₇ClNO₄S.

- Key Differences :

Core Functional Group Comparisons

Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)

- Molecular Formula: C₇H₈ClNO₂.

- Chlorine’s lower leaving-group ability compared to fluorosulfonyl limits utility in substitution reactions .

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 7126-57-0)

Substituent Position and Methylation Effects

Ethyl 1-methyl-1H-pyrrole-2-carboxylate (CAS 23466-27-5)

- Molecular Formula: C₈H₁₁NO₂.

- Boiling point (223.6°C) and lipophilicity (LogP = 1.20) are lower than sulfonyl-containing analogs .

Comparative Data Table

Biological Activity

Ethyl 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has gained attention for its unique structural features and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H6FNO4S

- Molecular Weight : 207.18 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC(=O)C1=CC(=CN1)S(=O)(=O)F

The biological activity of this compound is primarily attributed to the highly electrophilic nature of the fluorosulfonyl group. This group facilitates reactions with nucleophiles such as amines, thiols, and hydroxyl groups, which can lead to the formation of various derivatives with potential biological activities. The compound's reactivity is exploited in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules without disrupting their natural functions.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models. The compound's ability to modify biomolecules may enhance its effectiveness as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

Case Studies

A notable study explored the effects of structurally similar compounds on cancer cell lines. In this study, this compound was tested for its ability to inhibit cell proliferation in a small-cell lung cancer model. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate | C6H6FNO4S | Contains a methyl group instead of an ethyl group |

| Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C6H7NO2 | Lacks the fluorosulfonyl group |

| Methyl 5-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | C6H6FNO4S | Different position for the fluorosulfonyl group |

This table highlights how variations in structure can influence biological activity and chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.